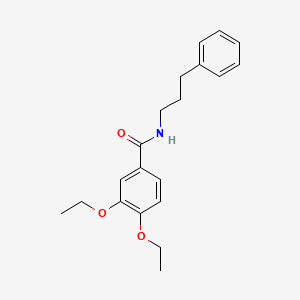

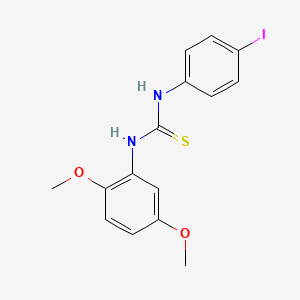

![molecular formula C14H13N3O3S2 B4577805 4-{[2-(2-furyl)-1-pyrrolidinyl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B4577805.png)

4-{[2-(2-furyl)-1-pyrrolidinyl]sulfonyl}-2,1,3-benzothiadiazole

Descripción general

Descripción

"4-{[2-(2-furyl)-1-pyrrolidinyl]sulfonyl}-2,1,3-benzothiadiazole" is a chemical compound that belongs to a class of organic compounds known for their interesting chemical and physical properties. It is related to benzothiadiazole and furan derivatives, both of which are significant in various chemical and pharmacological applications.

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions, utilizing various reagents and catalysts. For example, in the synthesis of similar thiadiazole derivatives, catalysts like palladium or manganese compounds are often used. The synthesis routes can involve the formation of intermediates such as sulfonamides, which are then further reacted to obtain the final product (Dani et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds like "4-{[2-(2-furyl)-1-pyrrolidinyl]sulfonyl}-2,1,3-benzothiadiazole" is often characterized using techniques like X-ray crystallography. These structures are generally stabilized by intramolecular and intermolecular hydrogen bonds and can form various crystalline systems (Dani et al., 2013).

Chemical Reactions and Properties

Compounds in this category participate in various chemical reactions, such as cycloadditions, ring contractions, and rearrangements. They often exhibit interesting reactivity due to the presence of the benzothiadiazole and furan moieties, which can interact with different nucleophiles and electrophiles, leading to diverse chemical transformations (Lystsova et al., 2023).

Physical Properties Analysis

The physical properties, like melting points, solubility, and crystalline structure, are determined by the molecular structure. Compounds similar to "4-{[2-(2-furyl)-1-pyrrolidinyl]sulfonyl}-2,1,3-benzothiadiazole" often exhibit unique physical properties due to their heterocyclic structure and the presence of various functional groups.

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and electronic properties, are influenced by the presence of benzothiadiazole and furan rings. These compounds can show a range of chemical behaviors, including high electron affinity and the ability to participate in various organic reactions. The electronic properties like HOMO and LUMO energies are significant in determining their chemical stability and reactivity (Dani et al., 2013).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- The synthesis and evaluation of sulfonamide derivatives, including structures similar to 4-{[2-(2-furyl)-1-pyrrolidinyl]sulfonyl}-2,1,3-benzothiadiazole, have been explored for their selectivity and activity in biological systems. Such derivatives are synthesized and evaluated for their receptor affinities and antagonist activities, highlighting their potential in medicinal chemistry Naganawa et al., 2006.

- Research on sulfonamide-based hybrid compounds has identified them as an important class of drugs, with a variety of pharmacological agents exhibiting antibacterial, anti-carbonic anhydrase, and anti-neuropathic pain activities, among others. The structural variability and the integration with other organic compounds lead to a broad range of biological activities Ghomashi et al., 2022.

Applications in Sensing and Material Science

- The development of ESIPT (Excited-State Intramolecular Proton Transfer) fluorescent chromic molecules, including those based on sulfonic acid derivatives, has been investigated for sensing applications. These molecules demonstrate reversible adsorption-desorption behavior with various organic bases and amines, showcasing their potential as solid-state sensing devices for biologically important molecules Nakane et al., 2018.

Antimicrobial and Antiparasitic Activities

- The antiparasitic properties of isothiocyanato derivatives, which share structural similarities with the compound of interest, have been explored. Certain derivatives demonstrate significant anthelmintic activities, showcasing the potential of these compounds in developing new antiparasitic agents Haugwitz et al., 1982.

- Novel pyrazolopyrimidines incorporated with mono- and diphenylsulfonyl groups have been synthesized and evaluated for their antimicrobial activities. Some derivatives showed activity surpassing that of reference drugs, indicating their potential as therapeutic agents Alsaedi et al., 2019.

Propiedades

IUPAC Name |

4-[2-(furan-2-yl)pyrrolidin-1-yl]sulfonyl-2,1,3-benzothiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O3S2/c18-22(19,13-7-1-4-10-14(13)16-21-15-10)17-8-2-5-11(17)12-6-3-9-20-12/h1,3-4,6-7,9,11H,2,5,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKVPAKZVBULLHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)S(=O)(=O)C2=CC=CC3=NSN=C32)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

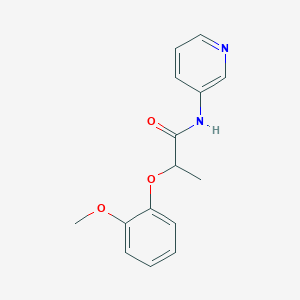

![N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-3,4-dihydro-2(1H)-isoquinolinecarbothioamide](/img/structure/B4577723.png)

![3-[(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)amino]-1-propanol](/img/structure/B4577733.png)

![1-(4-methylphenyl)-N-[3-(1-pyrrolidinyl)propyl]methanesulfonamide](/img/structure/B4577741.png)

![N-(sec-butyl)-N'-[4-(1,1-dimethylpropyl)cyclohexyl]urea](/img/structure/B4577742.png)

![N-[3-(aminocarbonyl)-5-methyl-4-(4-methylphenyl)-2-thienyl]isonicotinamide](/img/structure/B4577757.png)

![N-(2,4-dimethoxyphenyl)-4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B4577789.png)

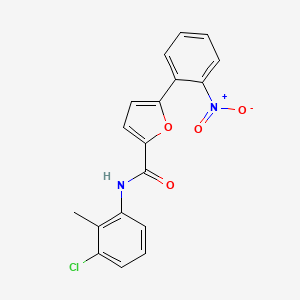

![[2-({6-tert-butyl-3-[(cyclopropylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-2-oxoethoxy]acetic acid](/img/structure/B4577794.png)

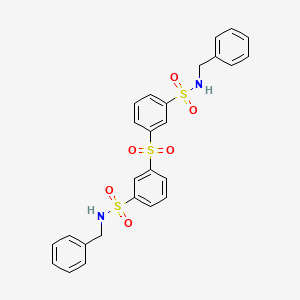

![2-{[4-(4-methylphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}-1-phenylethanone](/img/structure/B4577802.png)

![N-[3-(2,3-dihydro-1H-inden-5-ylamino)-3-oxopropyl]-3-methoxybenzamide](/img/structure/B4577820.png)